molecular formula C5H4Cl2FN3O B14349617 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine CAS No. 90687-73-3

2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine

Cat. No.: B14349617
CAS No.: 90687-73-3
M. Wt: 212.01 g/mol
InChI Key: YWQSUUZYLQBTCA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a fluoroethoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the fluoroethoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with aniline would yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.

Scientific Research Applications

2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are important in the development of herbicides and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoroethoxy group can enhance its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(2-methoxyethoxy)-1,3,5-triazine
  • 2,4-Dichloro-6-(2-ethoxyethoxy)-1,3,5-triazine
  • 2,4-Dichloro-6-(2-chloroethoxy)-1,3,5-triazine

Uniqueness

2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90687-73-3

Molecular Formula

C5H4Cl2FN3O

Molecular Weight

212.01 g/mol

IUPAC Name

2,4-dichloro-6-(2-fluoroethoxy)-1,3,5-triazine

InChI

InChI=1S/C5H4Cl2FN3O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h1-2H2

InChI Key

YWQSUUZYLQBTCA-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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